(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified electronic properties.
Substitution: Formation of substituted derivatives with new functional groups replacing the methoxyethyl group.
Scientific Research Applications
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Chemical Biology: It serves as a probe to study cellular processes and molecular mechanisms in living systems.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and influencing downstream effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties and applications in optoelectronics.
6-(2-(Benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Studied for its corrosion inhibition properties.
Uniqueness
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide stands out due to its specific structural features, such as the presence of the pivalamide group and the 2-methoxyethyl substituent. These structural elements contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)13(18)16-14-17(9-10-19-4)11-7-5-6-8-12(11)20-14/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRBIAQGBWZDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=CC=CC=C2S1)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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